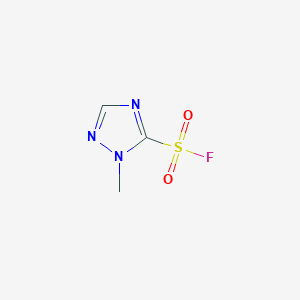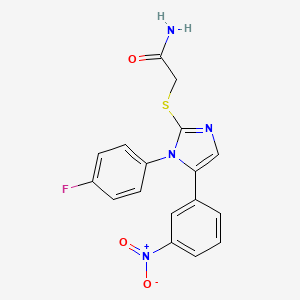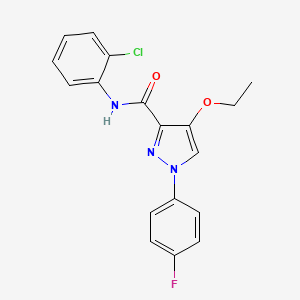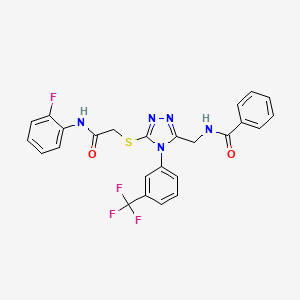![molecular formula C24H21N5O2 B2957323 3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896292-33-4](/img/structure/B2957323.png)
3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups including an allyl group, a methyl group, a phenyl group, a p-tolyl group, and an imidazo[2,1-f]purine-2,4(3H,8H)-dione group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The tolyl group, for example, is a type of aryl group related to toluene and can exist in three structural isomers .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The tolyl group, for example, is known to be an excellent leaving group in nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Synthesis of Heterocyclic Compounds
Heterocyclic compounds like quinazolinones are significant in pharmaceutical chemistry due to their potential medicinal and biological activities. The synthesis of such compounds often involves complex reactions that yield a variety of structurally diverse molecules with potential as therapeutic agents .
Anticancer Activity
Quinazolinone derivatives have been studied for their anticancer properties. They are known to exhibit various medicinal properties, including the potential to act as anticancer agents. Research has focused on synthesizing new derivatives and testing their efficacy against different cancer cell lines .
Antimicrobial Activity
The antimicrobial activity of quinazolinone derivatives makes them valuable in the development of new antibiotics. Their ability to inhibit the growth of bacteria and other microorganisms is a critical area of research, particularly in the face of rising antibiotic resistance .
Analgesic and Anti-inflammatory Properties
These compounds have also been explored for their analgesic and anti-inflammatory properties. This application is particularly relevant in the search for new pain management solutions and anti-inflammatory drugs .
Antioxidant Properties
Some quinazolinone derivatives have shown promising antioxidant activities. Antioxidants are important in protecting the body from oxidative stress and may play a role in preventing various diseases .
Pharmacological and Therapeutic Properties
The broad pharmacological activities of quinazolinone derivatives, including their therapeutic potential in treating various ailments, make them a subject of continuous research. This includes exploring their role in central nervous system disorders, cardiovascular diseases, and more .
Molecular Docking and Drug Design
Molecular docking studies involving quinazolinone derivatives are crucial in drug design. These studies help in understanding the interaction between the drug molecule and its target, which is essential for designing more effective drugs .
Organic Synthesis Intermediates
Quinazolinone derivatives serve as valuable intermediates in organic synthesis. They can be used to create a wide range of complex organic molecules, which can have various applications in chemical research and industry .
特性
IUPAC Name |
4-methyl-6-(4-methylphenyl)-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c1-4-14-27-22(30)20-21(26(3)24(27)31)25-23-28(20)15-19(17-8-6-5-7-9-17)29(23)18-12-10-16(2)11-13-18/h4-13,15H,1,14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUDYFQFXPPNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2957240.png)

![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)


![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)
![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)
![2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2957252.png)
![(2-Methylquinolin-8-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2957256.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide](/img/structure/B2957258.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea](/img/structure/B2957259.png)
![Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)

![8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2957262.png)